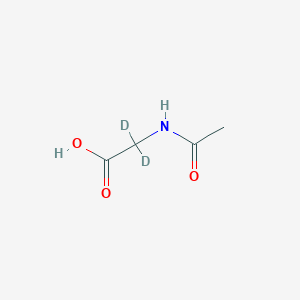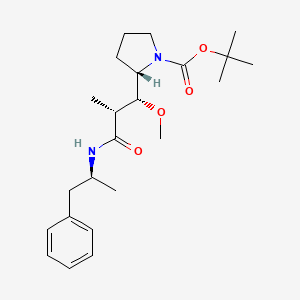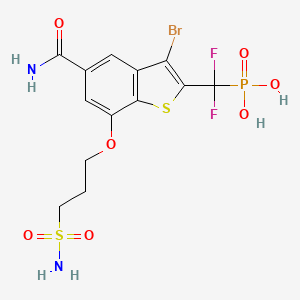
Anticancer agent 142
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗癌剂 142 是一种很有前途的肿瘤学领域化合物,以其强大的抗癌特性而闻名。该化合物已显示出显着的抑制各种癌细胞系生长的功效,使其成为癌症治疗领域进一步研究和开发的宝贵候选者。
准备方法
合成路线和反应条件
抗癌剂 142 的合成涉及多个步骤,从核心结构的制备开始。核心结构通常通过一系列有机反应合成,包括缩合、环化和官能团修饰。反应条件通常涉及使用特定的催化剂、溶剂和温度控制,以确保最终产品的产率和纯度高。
工业生产方法
在工业环境中,抗癌剂 142 的生产采用连续流动合成技术进行放大。这种方法具有多项优势,包括更好的传热和传质、改进的工艺控制和安全性。 连续流动合成允许集成在线分析和纯化工具,确保大规模生产中的一致质量和效率 .
化学反应分析
反应类型
抗癌剂 142 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如卤素)。反应条件根据具体反应而异,但通常涉及控制温度、特定溶剂和催化剂,以获得所需产物。
主要形成的产物
这些反应形成的主要产物包括抗癌剂 142 的各种衍生物,每种衍生物都具有独特的特性和在癌症治疗中的潜在应用。这些衍生物通常在临床前和临床研究中测试其功效和安全性。
科学研究应用
抗癌剂 142 具有广泛的科学研究应用,包括:
化学: 它被用作研究抗癌剂合成和反应性的模型化合物。
生物学: 它用于细胞培养研究,以研究其对癌细胞增殖、凋亡和转移的影响。
医学: 它正在临床试验中作为各种类型癌症(包括乳腺癌、肺癌和结肠癌)的潜在治疗剂进行探索。
作用机制
抗癌剂 142 的作用机制涉及多种途径和分子靶标。它主要通过以下方式发挥作用:
抑制细胞增殖: 它干扰细胞周期,阻止癌细胞分裂和增殖。
诱导凋亡: 它通过激活特定凋亡途径,触发癌细胞的程序性细胞死亡。
相似化合物的比较
抗癌剂 142 与其他类似化合物相比是独一无二的,因为它具有特定的分子结构和作用机制。一些类似的化合物包括:
紫杉醇: 一种植物性抗癌药物,以其稳定微管和抑制细胞分裂的能力而闻名。
甲氨蝶呤: 一种抗叶酸药物,它抑制二氢叶酸还原酶,阻止 DNA 合成和细胞复制。
苯并咪唑衍生物: 这些化合物具有强大的抗癌活性,因为它们能够与参与癌症进展的不同药物靶标结合 .
抗癌剂 142 因其独特的高效性、特定的分子靶标以及与其他抗癌剂相比潜在的副作用减少而脱颖而出。
属性
分子式 |
C13H14BrF2N2O7PS2 |
|---|---|
分子量 |
523.3 g/mol |
IUPAC 名称 |
[[3-bromo-5-carbamoyl-7-(3-sulfamoylpropoxy)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C13H14BrF2N2O7PS2/c14-9-7-4-6(12(17)19)5-8(25-2-1-3-28(18,23)24)10(7)27-11(9)13(15,16)26(20,21)22/h4-5H,1-3H2,(H2,17,19)(H2,18,23,24)(H2,20,21,22) |
InChI 键 |
PWHDUPBMMZXPOG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=C(S2)C(F)(F)P(=O)(O)O)Br)OCCCS(=O)(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
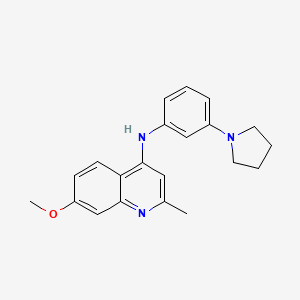
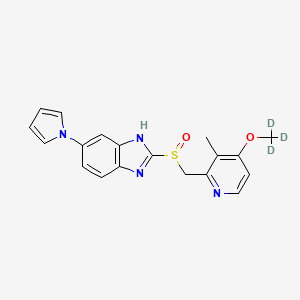

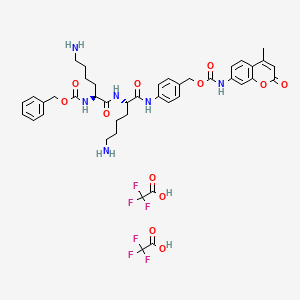

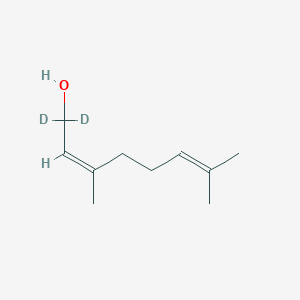
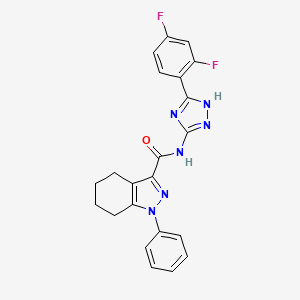
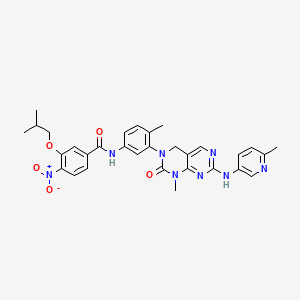

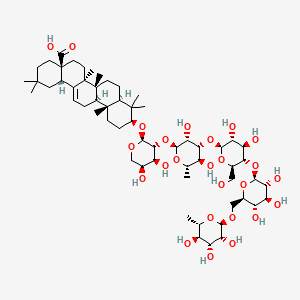
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
